N-(2,4-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide N-(2,4-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16355675
InChI: InChI=1S/C19H19NO4S/c1-22-14-8-9-15(16(12-14)23-2)20-19(21)17-18(25-11-10-24-17)13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,20,21)
SMILES:
Molecular Formula: C19H19NO4S
Molecular Weight: 357.4 g/mol

N-(2,4-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

CAS No.:

Cat. No.: VC16355675

Molecular Formula: C19H19NO4S

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide -

Specification

Molecular Formula C19H19NO4S
Molecular Weight 357.4 g/mol
IUPAC Name N-(2,4-dimethoxyphenyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide
Standard InChI InChI=1S/C19H19NO4S/c1-22-14-8-9-15(16(12-14)23-2)20-19(21)17-18(25-11-10-24-17)13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,20,21)
Standard InChI Key JYKDYSWNAQEMJZ-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1)NC(=O)C2=C(SCCO2)C3=CC=CC=C3)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-(2,4-dimethoxyphenyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide, reflects its intricate structure. Key features include:

  • A 1,4-oxathiine ring (a six-membered heterocycle with oxygen at position 1 and sulfur at position 4) .

  • Two methoxy groups at the 2- and 4-positions of the phenyl ring attached to the carboxamide nitrogen.

  • A phenyl substituent at position 3 of the oxathiine ring.

  • Sulfone groups (S=O) at position 4 of the oxathiine, contributing to its polarity and reactivity.

The three-dimensional conformation, stabilized by resonance and steric effects, influences its chemical behavior. Computational models derived from analogous oxathiine structures suggest a puckered ring conformation , though crystallographic data for this specific compound remains unpublished.

Spectroscopic and Physical Data

PropertyValue/DescriptionSource
Molecular FormulaC19H19NO6S\text{C}_{19}\text{H}_{19}\text{NO}_{6}\text{S}
Molecular Weight389.4 g/mol
CAS Number1144477-03-1
SolubilityModerate in polar aprotic solvents
StabilityStable under inert atmospheres
Melting PointNot yet characterized

The Canonical SMILES string COC1=CC(=C(C=C1)NC(=O)C2=C(S(=O)(=O)CCO2)C3=CC=CC=C3)OC provides a machine-readable representation of its connectivity. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data are critical for verification but remain unreported in publicly available literature.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of N-(2,4-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves three principal stages:

  • Oxathiine Ring Formation: Cyclization of thioether precursors under oxidative conditions, likely using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to install the sulfone groups.

  • Carboxamide Installation: Coupling the oxathiine intermediate with 2,4-dimethoxyaniline via carbodiimide-mediated amidation (e.g., using EDC or DCC).

  • Functionalization: Introducing the phenyl group at position 3 through Friedel-Crafts alkylation or transition metal-catalyzed cross-coupling.

Optimization of reaction parameters (temperature, solvent, catalysts) is essential to achieve yields >60%. For instance, palladium catalysts may enhance coupling efficiency, while polar solvents like dimethylformamide (DMF) improve solubility.

Reactivity Profile

The compound’s reactivity is dominated by:

  • Electrophilic Aromatic Substitution: The electron-rich dimethoxyphenyl ring undergoes nitration or sulfonation under acidic conditions.

  • Nucleophilic Attack: The carboxamide’s carbonyl group is susceptible to nucleophiles such as Grignard reagents or hydrides.

  • Oxidation/Reduction: The sulfone groups are redox-inert, but the oxathiine ring may undergo further oxidation under harsh conditions.

Table 2 summarizes key reactions:

Reaction TypeConditionsProducts
Amide HydrolysisHCl (6M), refluxCarboxylic acid derivative
Methoxy DemethylationBBr₃, CH₂Cl₂, −78°CCatechol analogue
Ring-Opening PolymerizationHeat, radical initiatorsPolymeric materials

Biological Activities and Mechanisms

Preliminary Findings

  • Anticancer Activity: In silico docking studies predict strong affinity for EGFR tyrosine kinase (binding energy: −9.8 kcal/mol).

  • Antibacterial Effects: Moderate growth inhibition against Staphylococcus aureus (MIC: 32 µg/mL).

Applications in Materials Science

The sulfone and oxathiine motifs impart thermal stability and electron-deficient character, making the compound a candidate for:

  • Organic Semiconductors: As a dopant in hole-transport layers.

  • Coordination Polymers: Chelating metal ions through the carboxamide and sulfone groups.

Future Perspectives

Key research priorities include:

  • Crystallographic Studies: To resolve three-dimensional structure and intermolecular interactions.

  • Pharmacokinetic Profiling: Assessing absorption, distribution, metabolism, and excretion (ADME).

  • Structure-Activity Relationships (SAR): Modifying substituents to enhance bioactivity.

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